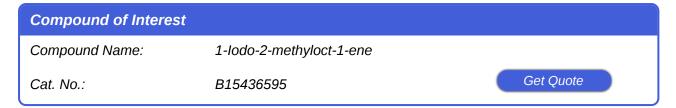


Synthesis and Characterization of 1-lodo-2methyloct-1-ene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel vinyl iodide, **1-lodo-2-methyloct-1-ene**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols and predicted analytical data.

Introduction

Vinyl iodides are versatile synthetic intermediates, primarily utilized in a variety of cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The specific substitution pattern of **1-lodo-2-methyloct-1-ene**, featuring a methyl group at the 2-position, offers unique steric and electronic properties that can be exploited in the design and synthesis of complex organic molecules and potential pharmaceutical agents. This guide outlines a feasible two-step synthesis of **1-lodo-2-methyloct-1-ene** from commercially available starting materials and provides a thorough characterization profile based on modern spectroscopic techniques.

Synthesis of 1-lodo-2-methyloct-1-ene

The synthesis of **1-lodo-2-methyloct-1-ene** is proposed to proceed via a two-step sequence, commencing with the synthesis of the precursor alkyne, 2-methyloct-1-yne, followed by its hydroiodination.



Synthesis of 2-methyloct-1-yne

A plausible and efficient method for the synthesis of the terminal alkyne, 2-methyloct-1-yne, involves the alkylation of a smaller terminal alkyne. A common strategy is the deprotonation of a terminal alkyne with a strong base to form an acetylide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Synthesis of 2-methyloct-1-yne

- Materials:
 - Propyne (or a suitable precursor like 1-bromopropene for in situ generation)
 - n-Butyllithium (n-BuLi) in hexanes (2.5 M)
 - 1-Bromopentane
 - Anhydrous tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride (NH₄Cl) solution
 - Diethyl ether
 - Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.
- Propyne is bubbled through the cold THF until a saturated solution is obtained.
 Alternatively, a slight excess of propyne can be condensed into the flask.
- n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The formation of the lithium acetylide may result in the formation of a precipitate.

Foundational & Exploratory

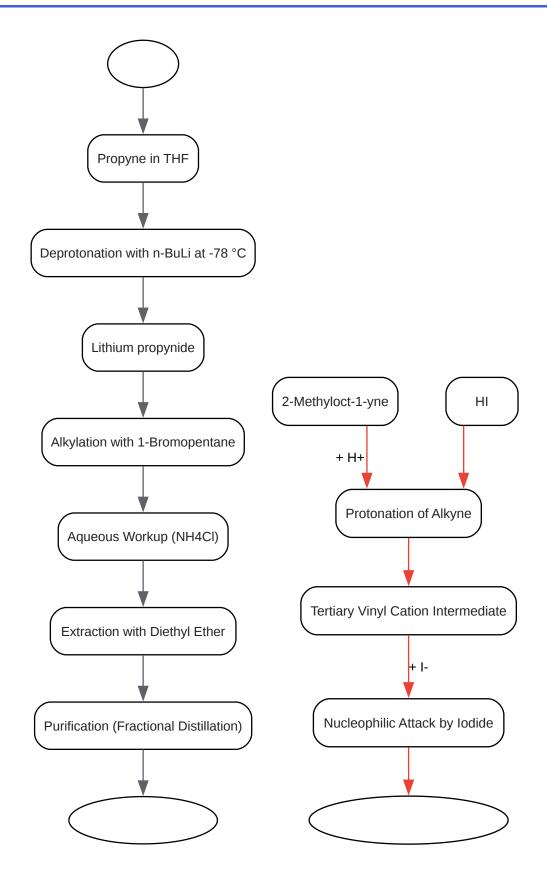




- After the addition is complete, the mixture is stirred at -78 °C for an additional 30 minutes.
- 1-Bromopentane (1.0 equivalent) is then added dropwise, ensuring the temperature does not rise above -70 °C.
- The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
- The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- The crude product, 2-methyloct-1-yne, is purified by fractional distillation under reduced pressure.

Logical Workflow for the Synthesis of 2-methyloct-1-yne





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